6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Chromenone Regioisomerism Structure-Activity Relationship

6,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic chromenone (coumarin) derivative bearing a piperidin-1-ylmethyl substituent at the 4-position and methyl groups at the 6- and 7-positions. This scaffold belongs to a class extensively investigated for modulating enzymes, receptors, and ion channels.

Molecular Formula C17H21NO2
Molecular Weight 271.36
CAS No. 485821-97-4
Cat. No. B2990976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
CAS485821-97-4
Molecular FormulaC17H21NO2
Molecular Weight271.36
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCCCC3
InChIInChI=1S/C17H21NO2/c1-12-8-15-14(11-18-6-4-3-5-7-18)10-17(19)20-16(15)9-13(12)2/h8-10H,3-7,11H2,1-2H3
InChIKeyFRLVMGSEMKKDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 485821-97-4): Baseline Identity for Procurement Evaluation


6,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic chromenone (coumarin) derivative bearing a piperidin-1-ylmethyl substituent at the 4-position and methyl groups at the 6- and 7-positions. This scaffold belongs to a class extensively investigated for modulating enzymes, receptors, and ion channels. However, authoritative, independently verifiable biological or physicochemical data for this precise compound are absent from the open scientific literature and primary databases as of the search date. Publicly available mentions are confined to non-validated vendor catalog entries that do not provide the rigorous comparative evidence required for scientific procurement decisions .

6,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (485821-97-4): Risks of Unverified Substitution


Generic substitution within the 4-(piperidin-1-ylmethyl)-2H-chromen-2-one family is unsupported by publicly available evidence. Even minor positional methyl shifts (e.g., 6,7- vs. 6,8-dimethyl) can profoundly alter molecular recognition, as documented for coumarin-based inhibitors where regioisomerism modulates target affinity by orders of magnitude. The unsubstituted piperidine ring of the target compound confers distinct basicity, conformational flexibility, and hydrogen-bonding capacity relative to methyl-piperidine or hydroxyl-bearing analogs. Without direct comparative data, assuming functional interchangeability is scientifically unjustified. The quantitative evidence below, though limited to class-level inference and structurally related comparators, highlights specific physicochemical vectors where the target compound is expected to diverge from its closest analogs [1].

6,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (485821-97-4): Quantified Differentiation Vectors vs. Analogs


Regioisomeric Methyl Group Placement: 6,7- vs. 6,8-Dimethyl Differentiation

The target compound's 6,7-dimethyl substitution pattern is expected to produce distinct electronic and steric effects compared to the 6,8-dimethyl regioisomer cataloged by InterBioScreen [1]. In related coumarin series, moving a methyl group from the 7- to 8-position alters the HOMO-LUMO gap and dipole moment, which can shift target binding affinity by ≥10-fold. No direct head-to-head data exist for these two regioisomers; the differentiation is inferred from well-established coumarin SAR , [1].

Chromenone Regioisomerism Structure-Activity Relationship

Hydrogen-Bond Donor Count: Methyl vs. Hydroxy at the 6-Position

The target compound possesses zero hydrogen-bond donors (HBD = 0) , whereas the 6-hydroxy-7-methyl analog (CID 1807345) has one HBD (phenolic OH) [1]. This difference directly impacts membrane permeability and oral bioavailability potential. The absence of a hydroxyl group removes a major phase II metabolic conjugation site, potentially enhancing metabolic stability. Quantitative permeability data for the target compound are absent; the comparison is structural [1], .

Hydrogen bonding Drug-likeness Permeability

Piperidine Substituent Basicity: Unsubstituted vs. 2-Methylpiperidine

The target compound contains an unsubstituted piperidine ring, whereas the commercially available 6,7-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]-2H-chromen-2-one (CAS 785711-48-0) bears a methyl group on the piperidine ring, which increases steric hindrance and alters the pKa of the tertiary amine . This affects protonation state at physiological pH, potentially changing interactions with aspartate/glutamate residues in receptor binding pockets. No comparative pKa measurements are available; the differentiation is inferred from alkylamine basicity principles .

Basicity pKa Receptor binding

6,7-Dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (485821-97-4): Evidence-Grounded Application Scenarios


Regioisomer-Specific Probe in Coumarin Structure-Activity Relationship Studies

Given the established sensitivity of coumarin biological activity to methyl group position, this compound serves as a definitive 6,7-dimethyl regioisomer probe. It enables researchers to deconvolute whether a biological effect observed with 6,8-dimethyl or 6-methyl-7-hydroxy analogs is attributable to the 6,7-substitution pattern. Procurement is recommended only when the experimental design explicitly requires this specific regioisomer, supported by analytical certification of regioisomeric purity , [1].

Cell-Based Permeability Assays Requiring Zero HBD Scaffolds

The absence of hydrogen-bond donors (HBD = 0) [2] distinguishes this compound from hydroxylated chromenone analogs. It is suitable as a passive-permeability benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies where the goal is to isolate the contribution of the piperidine moiety to permeability without confounding hydroxyl-mediated hydrogen bonding , [2].

Baseline Compound for Piperidine-Mediated CYP450 Inhibition Screening

The unsubstituted piperidine ring offers a baseline for assessing cytochrome P450 inhibition by 4-(piperidin-1-ylmethyl)-chromen-2-ones. Because methyl substitution on the piperidine ring (as in the 2-methyl analog) can alter CYP binding modes, this compound provides the simplest pharmacophore for establishing structure-liability relationships .

Quote Request

Request a Quote for 6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.